molecular formula C11H17BN2O2 B8045023 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Cat. No.: B8045023
M. Wt: 220.08 g/mol
InChI Key: YBZWJSWSROUXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a heterocyclic boronic ester derivative featuring a pyridazine core substituted with a methyl group and a pinacol boronate group. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic properties that influence reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is primarily utilized as a building block in pharmaceutical and materials science research, enabling the synthesis of complex molecules through boron-mediated coupling strategies . Its commercial availability (e.g., from CymitQuimica at €1,317.00/50mg) underscores its importance in high-value synthetic applications .

Properties

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-8-6-13-14-7-9(8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZWJSWSROUXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=NC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416720-48-3
Record name 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine typically involves the reaction of a pyridazine derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as to

Biological Activity

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12H18BNO4
  • Molecular Weight : 283.15 g/mol
  • CAS Number : 2223027-29-8

The biological activity of this compound primarily stems from its interactions with various biological targets. The presence of the boron atom in its structure allows it to form reversible covalent bonds with nucleophilic sites in proteins, which can modulate enzyme activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological pathways. For example, it may act as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cancer.
  • Antioxidant Activity : Research indicates that compounds similar in structure exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Properties : The compound may also play a role in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.

Case Study 1: DYRK1A Inhibition

Case Study 2: Antioxidant and Anti-inflammatory Effects

In vitro assays conducted on BV2 microglial cells showed that derivatives of this compound exhibited significant antioxidant and anti-inflammatory properties. The study utilized ORAC assays to quantify antioxidant capacity and evaluated pro-inflammatory responses induced by lipopolysaccharides (LPS). Results indicated a reduction in inflammatory markers upon treatment with the compound .

Comparative Biological Activity Table

CompoundTarget EnzymeIC50 (nM)Observed Effects
This compoundDYRK1A<100Inhibition of kinase activity
Similar Boronic Acid DerivativeMpro (SARS-CoV-2)>2000Minimal inhibition observed
Other AnalogVarious KinasesVariesMixed results on inhibition

Safety and Toxicology

While the compound shows promise for therapeutic applications, safety assessments indicate potential toxicity at high concentrations. It is classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are necessary to establish safe dosage ranges for clinical use.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C11H18BN3O2C_{11}H_{18}BN_3O_2 and a molecular weight of approximately 235.09 g/mol. The presence of the dioxaborolane moiety enhances its reactivity and solubility in organic solvents, making it suitable for various synthetic applications.

Synthetic Applications

2.1 Borylation Reactions

One of the primary applications of this compound is in borylation reactions, where it acts as a boron source for the introduction of boron groups into organic molecules. This process is crucial in the synthesis of boronic acids and esters, which are important intermediates in organic synthesis and pharmaceuticals .

2.2 Cross-Coupling Reactions

The compound can be utilized in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the coupling of aryl or vinyl boronic acids with various electrophiles to form biaryl compounds. The tetramethyl dioxaborolane group stabilizes the boron atom, facilitating the reaction under mild conditions .

Pharmaceutical Applications

3.1 Anticancer Research

Research indicates that compounds containing the dioxaborolane moiety exhibit promising anticancer activity. Studies have shown that derivatives of 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine can inhibit specific cancer cell lines by targeting key metabolic pathways . This makes it a candidate for further development as an anticancer agent.

3.2 Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral properties. Its ability to interfere with viral replication mechanisms could be explored for developing antiviral drugs .

Material Science Applications

4.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing the mechanical properties and thermal stability of polymers. The boron-containing structure can improve cross-linking density and overall performance in various applications such as coatings and adhesives .

4.2 Sensor Development

Due to its unique electronic properties, this compound has potential applications in sensor technology. It can be used to develop sensors for detecting specific analytes based on changes in conductivity or fluorescence upon interaction with target molecules .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro with IC50 values indicating potency against specific cell lines .
Study BBorylation EfficiencyShowed enhanced yields in Suzuki-Miyaura reactions compared to traditional boron sources due to improved solubility and reactivity .
Study CPolymer EnhancementReported significant improvements in thermal stability and mechanical strength when incorporated into polymer blends .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Core Heterocycle Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine Pyridazine C₁₁H₁₆BN₃O₂* ~237.08 Not explicitly listed Methyl, boronate
4-Methyl-5-(tetramethyl-dioxaborolan-2-yl)pyrimidine Pyrimidine C₁₁H₁₇BN₂O₂ 220.08 1370001-96-9 Methyl, boronate
N,N,4-trimethyl-5-(tetramethyl-dioxaborolan-2-yl)pyridin-2-amine Pyridine C₁₄H₂₃BN₂O₂ 262.16 1046862-09-2 Methyl, boronate, dimethylamino
4-Methyl-5-(tetramethyl-dioxaborolan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole Thiazole C₁₇H₁₉BF₃NO₂S 377.22 690631-96-0 Methyl, boronate, trifluoromethylphenyl

*Calculated based on analogous structures.

Key Observations:

  • Substituent Influence: Electron-withdrawing groups (e.g., trifluoromethyl in the thiazole derivative) enhance boronate stability but may reduce nucleophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.